molecular formula C25H30N6O B10918813 1-ethyl-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-ethyl-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10918813
M. Wt: 430.5 g/mol
InChI Key: JDGQCYNMSLBTAT-UHFFFAOYSA-N
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Description

1-ETHYL-N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the pyrazole and pyridine families This compound is characterized by its unique structure, which includes multiple functional groups such as pyrazole, pyridine, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-ETHYL-N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-ETHYL-N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit key enzymes involved in cell proliferation, leading to anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ETHYL-N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for targeted interactions with biological molecules, making it a valuable compound for scientific research.

Properties

Molecular Formula

C25H30N6O

Molecular Weight

430.5 g/mol

IUPAC Name

1-ethyl-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N,3-dimethyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H30N6O/c1-7-30-18(5)20(14-26-30)15-29(6)25(32)21-13-22(19-11-9-16(3)10-12-19)27-24-23(21)17(4)28-31(24)8-2/h9-14H,7-8,15H2,1-6H3

InChI Key

JDGQCYNMSLBTAT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CN(C)C(=O)C2=CC(=NC3=C2C(=NN3CC)C)C4=CC=C(C=C4)C)C

Origin of Product

United States

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